molecular formula C29H19K2N3Na2O17S5 B12739357 Einecs 303-162-3 CAS No. 94158-88-0

Einecs 303-162-3

Cat. No.: B12739357
CAS No.: 94158-88-0
M. Wt: 966.0 g/mol
InChI Key: ITEMHRZVPJZFOZ-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
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Description

This product is the chemical substance identified under the European Inventory of Existing Commercial Chemical Substances (EINECS) number 303-162-3. EINECS listing provides a standard identifier for substances commercially available in the European Union prior to 1981. This compound is provided as a high-purity material to ensure consistency and reliability in experimental settings. Intended Research Applications & Value The specific research applications and mechanism of action for EINECS 303-162-3 are compound-dependent and must be confirmed from supplier-specific data sheets. In general, elucidating a compound's Mechanism of Action (MOA)—the specific biochemical interaction through which it produces a pharmacological effect—is critical in research for anticipating safety concerns, guiding dosage, and understanding how to overcome challenges like drug resistance . Researchers are advised to consult the scientific literature for peer-reviewed studies on this specific EINECS number to determine its potential uses, which may include areas such as oncology, microbiology, or materials science. Handling and Compliance This chemical is labeled "For Research Use Only (RUO)." It is not intended for use in diagnostics, therapeutics, or personal applications. Researchers should refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information prior to use.

Properties

CAS No.

94158-88-0

Molecular Formula

C29H19K2N3Na2O17S5

Molecular Weight

966.0 g/mol

IUPAC Name

dipotassium;disodium;4-benzamido-5-hydroxy-6-[[1-sulfonato-6-(2-sulfonatooxyethylsulfonyl)naphthalen-2-yl]diazenyl]naphthalene-1,7-disulfonate

InChI

InChI=1S/C29H23N3O17S5.2K.2Na/c33-27-25-20(23(51(37,38)39)11-10-21(25)30-29(34)16-4-2-1-3-5-16)15-24(52(40,41)42)26(27)32-31-22-9-6-17-14-18(7-8-19(17)28(22)53(43,44)45)50(35,36)13-12-49-54(46,47)48;;;;/h1-11,14-15,33H,12-13H2,(H,30,34)(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48);;;;/q;4*+1/p-4

InChI Key

ITEMHRZVPJZFOZ-UHFFFAOYSA-J

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)S(=O)(=O)[O-])C=C(C(=C3O)N=NC4=C(C5=C(C=C4)C=C(C=C5)S(=O)(=O)CCOS(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[K+].[K+]

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations of 1 Phenyl 1 Decanol

This section explores sophisticated synthetic routes and key chemical reactions involving 1-phenyl-1-decanol (B12290155), drawing parallels with studies on 1-dodecanol (B7769020) to provide a comprehensive understanding of the underlying chemical principles.

The etherification of long-chain alcohols is a significant transformation, with applications in the production of lubricants and diesel additives. Studies on 1-dodecanol provide valuable insights into the mechanisms that can be extrapolated to other long-chain alcohols like 1-phenyl-1-decanol.

A key study investigated the liquid-phase etherification of 1-dodecanol using a tungstated zirconia solid-acid catalyst. researchgate.netosti.govescholarship.orgescholarship.org The research suggests that the reaction mechanism involves the cooperation between Brønsted and Lewis acid sites on the catalyst's surface. This synergy enhances the selectivity towards ether formation by increasing the surface concentration of the adsorbed alcohol, which favors a bimolecular ether formation pathway over the competing unimolecular dehydration to form an olefin. researchgate.netosti.govescholarship.orgescholarship.org

The proposed rate-limiting step for the etherification is the formation of a C-O bond between two molecules of the alcohol that are adsorbed on the catalyst surface. researchgate.netosti.govescholarship.org In contrast, the rate-limiting step for the dehydration side-reaction is the cleavage of a C-H bond at the β-carbon position of an adsorbed alcohol molecule. researchgate.netosti.govescholarship.org These mechanistic details were supported by kinetic isotope effect measurements. researchgate.netosti.gov A microkinetic model developed from these findings was able to accurately describe the effects of alcohol concentration and product inhibition on the reaction. researchgate.netosti.govescholarship.org

CatalystKey Mechanistic FeatureRate-Limiting Step (Etherification)Competing Reaction
Tungstated Zirconia Cooperation between Brønsted and Lewis acid sitesFormation of C-O bond between two adsorbed alcohol moleculesUnimolecular dehydration to olefin

The C-alkylation of phenols with alcohols is a fundamental carbon-carbon bond-forming reaction. Traditionally, these reactions proceed via electrophilic substitution over acid catalysts, which often leads to a mixture of products and rarely favors alkylation at the α-carbon of the alcohol. nih.govresearchgate.net However, recent research has demonstrated a highly selective nucleophilic α-C alkylation of phenols with alcohols. nih.govresearchgate.net

A study utilizing anatase TiO₂ as a catalyst has shown high selectivity for linear alkylphenols. nih.govresearchgate.net Experimental and computational evidence suggest the formation of a titanium-carbene (Ti=C) bond with the α-carbon of the alcohol at oxygen vacancy sites on the anatase TiO₂ surface. nih.govresearchgate.net This is followed by the selective substitution at the ortho-C-H bond of the phenol (B47542), a mechanism that was verified using deuterium-labeled substrates and Density Functional Theory (DFT) calculations. nih.govresearchgate.net

In the context of long-chain alcohols, the reaction of phenol with 1-dodecanol was also investigated, yielding the corresponding linear alkylphenol with high selectivity, further supporting the proposed mechanism. whiterose.ac.uk

CatalystProposed IntermediateKey to SelectivityReference Alcohol Studied
Anatase TiO₂ Ti=Cα intermediate at oxygen vacanciesNucleophilic attack on the ortho-C-H of phenol1-dodecanol

Hydrogenolysis, the cleavage of a chemical bond by hydrogen, is a crucial reaction in biomass valorization and organic synthesis. The hydrogenolysis of the C-O bond in alcohols to produce alkanes is a valuable transformation.

Research on the hydrogenolysis of a variety of alcohols, including primary and secondary ones like 1-dodecanol and 2-dodecanol (B159162), has been conducted using platinum nanoparticles supported on aluminum metaphosphate (Pt/Al(PO₃)₃). researchgate.netresearchgate.net This catalytic system has demonstrated high efficiency under mild conditions. researchgate.net

Mechanistic investigations suggest that the process does not simply proceed through a dehydration-hydrogenation sequence. researchgate.net Instead, it is proposed that molecular hydrogen induces the formation of Brønsted acid sites on the catalyst surface through its cleavage by the platinum nanoparticles. researchgate.net The high efficiency and broad applicability of this catalyst system are attributed to the cooperative activation and subsequent cleavage of the C-O bond by both these hydrogen-induced Brønsted acid sites and the Lewis acidic aluminum sites on the Al(PO₃)₃ support. researchgate.netresearchgate.net Kinetic studies comparing the hydrogenolysis rates of 1-dodecanol and 2-dodecanol have been instrumental in elucidating the reaction mechanism. researchgate.net Another study on the palladium-catalyzed transfer hydrogenolysis of benzylic alcohols using formic acid also provides mechanistic insights, proposing a rate-limiting hydride transfer step. acs.org

Catalyst SystemProposed MechanismRole of HydrogenReference Alcohols Studied
Pt/Al(PO₃)₃ Cooperative activation by Lewis and hydrogen-induced Brønsted acid sitesInduces formation of surface Brønsted acid sites1-dodecanol, 2-dodecanol
Palladium/Formic Acid Rate-limiting hydride transfer from a palladium-hydride speciesFormic acid acts as the hydrogen source1-phenylethanol (a secondary benzylic alcohol)

Sophisticated Analytical Techniques for 1 Phenyl 1 Decanol Characterization

Advanced Chromatographic and Spectrometric Coupling

The coupling of high-resolution chromatographic separation with sensitive spectrometric detection provides a powerful platform for the analysis of 1-Phenyl-1-decanol (B12290155). These hyphenated techniques are indispensable for everything from identifying volatile impurities to performing trace-level quantification and monitoring stereospecific reactions.

Gas Chromatography-Mass Spectrometry for Volatile Constituent Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds such as 1-Phenyl-1-decanol. bch.ro Its high separation efficiency (GC) combined with definitive mass-based identification (MS) makes it ideal for identifying the compound and profiling any related volatile constituents. bch.roupm.edu.my In GC-MS analysis, 1-Phenyl-1-decanol typically exhibits characteristic fragmentation patterns under electron ionization, with a prominent top peak observed at a mass-to-charge ratio (m/z) of 107. nih.gov This technique is also instrumental in stability studies, where it can be used to quantify degradation products under various pH and temperature conditions.

The successful application of GC-MS relies on optimized instrumental parameters to ensure efficient separation and sensitive detection.

Table 1: Typical GC-MS Parameters for Volatile Alcohol Analysis
ParameterTypical SettingReference
ColumnHP-5MS (30 m × 0.25 mm × 0.25 μm) or similar non-polar capillary column upm.edu.my
Carrier GasHelium at a constant flow rate (e.g., 1 mL/min) upm.edu.my
Oven ProgramInitial temp 60°C, ramped to 250-280°C upm.edu.myresearchopenworld.com
Ionization ModeElectron Impact (EI) at 70 eV bch.roupm.edu.my
Mass Scan Range40-450 amu bch.ro

High-Performance Liquid Chromatography for Chiral Analysis and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a versatile and indispensable tool for the analysis of 1-Phenyl-1-decanol, particularly for chiral separations and real-time reaction monitoring. Given that 1-Phenyl-1-decanol is a chiral compound, separating its enantiomers is crucial for applications in asymmetric synthesis. Chiral HPLC, utilizing specialized chiral stationary phases (CSPs), is considered the "gold standard" for determining the enantiomeric purity of this compound. Columns such as those based on polysaccharide derivatives (e.g., Daicel Chiralpak®) are highly effective for this purpose.

Furthermore, HPLC is frequently employed to monitor the progress of chemical reactions. For instance, it can be used to track the conversion of a ketone precursor to 1-Phenyl-1-decanol during synthesis, providing critical data on reaction kinetics and yield. sigmaaldrich.com

Table 2: Example HPLC Conditions for Chiral Separations
ParameterTypical SettingReference
Stationary PhaseChiral Stationary Phase (e.g., CYCLOBOND I, Daicel Chiralpak®) sigmaaldrich.com
Mobile PhaseMethanol-water or Hexane/Ethyl Acetate (B1210297) mixtures nih.gov
DetectionUV (after derivatization) or Refractive Index (RI) acs.orgresearchgate.net
Flow Rate0.6 - 1.0 mL/min researchgate.netrsc.org

Liquid Chromatography-Tandem Mass Spectrometry for Trace Level Determination

For the determination of 1-Phenyl-1-decanol at trace levels, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity. This technique is particularly valuable for analyzing complex matrices, such as those encountered in environmental samples or metabolism studies. researchgate.net The use of LC-MS/MS can significantly lower the limits of detection (LOD) and quantification (LOQ). A study on the analysis of dodecanol (B89629) and related compounds demonstrated that after derivatization, LC-MS/MS could achieve detection limits in the low microgram-per-liter (µg L⁻¹) range. researchgate.net This level of sensitivity is essential for metabolic profiling, where 1-Phenyl-1-decanol's hydroxylation products might be monitored at very low concentrations. The selectivity of MS/MS, operating in Multiple Reaction Monitoring (MRM) mode, minimizes interferences from the sample matrix, ensuring accurate quantification. uco.es

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification process used to improve a compound's analytical properties. researchgate.net For 1-Phenyl-1-decanol, this strategy is employed to enhance its detectability in various chromatographic systems by introducing a chromophore, a fluorophore, or an electron-capturing group. researchgate.netresearchgate.net

Phenyl Isocyanate Derivatization for Spectrometric Detection

Phenyl isocyanate is a highly effective derivatizing agent for alcohols. sigmaaldrich.com It reacts with the hydroxyl group of 1-Phenyl-1-decanol to form a carbamate (B1207046) derivative. researchgate.net This derivatization serves two primary purposes: it introduces a phenyl group that acts as a strong chromophore for UV detection in HPLC, and it can significantly enhance the signal in mass spectrometry. acs.orgresearchgate.net Research has shown that converting alcohols to their corresponding carbamates using phenyl isocyanate can increase detection sensitivity by as much as 20-fold. researchgate.net This approach has been successfully applied to the LC-MS/MS analysis of long-chain alcohols, enabling trace-level determination in environmental water samples. researchgate.net

Halogenated Reagents for Electron Capture Detection

For GC analysis, derivatization with halogenated reagents is a powerful strategy to dramatically increase sensitivity when using an Electron Capture Detector (ECD). researchgate.net The ECD is highly responsive to molecules containing electronegative atoms like halogens. sigmaaldrich.com Since 1-Phenyl-1-decanol lacks halogens, it must be derivatized to be detected effectively by ECD. american.edu

Common halogenated derivatizing agents include:

Pentafluorobenzyl bromide (PFBBr): This reagent converts alcohols into their pentafluorobenzyl ether derivatives, which are highly electron-capturing and thus yield a strong signal in GC-ECD. sigmaaldrich.com

Heptafluorobutyric anhydride: This reagent reacts with alcohols to form heptafluorobutyrate esters, which are also suitable for sensitive analysis by GC-ECD. nih.gov

Boron trichloride (B1173362) in 2-chloroethanol: This reagent mixture can be used to prepare chloroethyl esters from analytes, facilitating their detection by ECD. sigmaaldrich.com

This strategy is particularly useful for detecting trace amounts of the analyte in complex samples where high sensitivity is required. sigmaaldrich.com

Microextraction and Sample Preconcentration Methodologies for Phenylalkanols in Complex Matrices (referencing studies on 1-dodecanol)

The analysis of phenylalkanols like 1-phenyl-1-decanol in complex matrices, such as environmental or biological samples, often requires a sample preparation step to extract and preconcentrate the analyte, thereby removing interfering substances and enhancing detection sensitivity. Microextraction techniques are particularly advantageous as they are fast, require minimal solvent, and are environmentally friendly. While specific studies on 1-phenyl-1-decanol are limited, methodologies developed for similar long-chain alcohols, such as 1-dodecanol (B7769020), serve as an excellent reference.

1-Dodecanol has been successfully used as an extraction solvent in various microextraction techniques due to its low water solubility, low volatility, and suitable melting point near room temperature (22-26 °C), which is beneficial for methods involving solidification. These methods can be adapted for the extraction of other long-chain phenylalkanols.

Dispersive Liquid-Liquid Microextraction (DLLME) and its variations are prominent among these techniques. In a typical DLLME procedure, a mixture of an extraction solvent (like 1-dodecanol) and a disperser solvent is rapidly injected into the aqueous sample, forming a cloudy solution that facilitates the rapid transfer of the analyte into the extraction solvent.

A notable variation is the Solidified Floating Organic Drop Microextraction (SFODME). This method uses a small volume of an organic solvent with a density lower than water and a melting point near room temperature, such as 1-dodecanol. After extraction, the sample is cooled, causing the organic droplet containing the analyte to solidify, allowing for easy collection and analysis. SFODME has been effectively applied for the preconcentration of various analytes, including organochlorine pesticides and metal ions, from water samples using 1-dodecanol as the extraction solvent. For instance, in the analysis of organochlorine pesticides, a preconcentration factor between 708 and 1337 was achieved using an 8 µL microdrop of 1-dodecanol.

Another approach is Supramolecular Solvent-based Microextraction (SUPRAS), where a solvent system, often containing long-chain alcohols like 1-dodecanol, spontaneously forms reverse micelle aggregates that can efficiently extract analytes. This method has been used for the preconcentration of lead and cadmium, where 1-dodecanol was a key component of the extraction phase.

Microextraction TechniqueDescription with Reference to 1-DodecanolKey AdvantagesReference
Solidified Floating Organic Drop Microextraction (SFODME)1-Dodecanol is used as a low-density organic solvent that is solidified by cooling after extraction for easy separation. It has been used to extract metal ions and pesticides from aqueous samples.Simple, low solvent consumption, high preconcentration factor.
Microwave-Assisted Liquid-Liquid Microextraction (MA-LLME-SFO)Microwave irradiation is used to disperse 1-dodecanol in the sample, accelerating extraction without a disperser solvent. The floating drop is then solidified.Fast, avoids organic disperser solvents.
Vortex-Assisted Dispersive Liquid-Liquid Microextraction (VA-DLLME-SFO)Vortexing is used to disperse the extraction solvent (e.g., 1-dodecanol) for the extraction of parabens from complex matrices.Rapid, effective for complex samples.
Supramolecular Solvent-based Microextraction (SUPRAS)A system of 1-dodecanol and a disperser solvent like tetrahydrofuran (B95107) (THF) forms reverse micelles to extract analytes such as metal ions.High extraction efficiency due to the organized structure of the solvent.

Computational and Theoretical Investigations of Phenylalkanol Reactivity and Structure

Quantum Mechanical Modeling of Reaction Mechanisms

Quantum mechanical (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM) methods are pivotal in studying enzyme-catalyzed reactions where covalent bonds are formed or broken. mdpi.com These approaches allow for a detailed examination of reaction pathways, transition states, and intermediates that are often difficult to observe experimentally. bioexcel.euresearchgate.net

Density Functional Theory (DFT) is a commonly used QM method for investigating reaction mechanisms. numberanalytics.com For instance, DFT calculations at the B3LYP/6-31g level of theory have been used to analyze the electronic structure of analyte-modifier clusters of phenylalkanolamines like ephedrine (B3423809) and pseudoephedrine. nih.gov These studies revealed different binding modes, such as "bridged" or "independent" binding, which are crucial for understanding their separation in analytical techniques like ion mobility spectrometry. nih.gov

In the context of enzymatic reactions, QM/MM methods are particularly powerful. mdpi.combioexcel.eu They treat the reactive center of an enzyme's active site with quantum mechanics, while the surrounding protein and solvent environment are described using molecular mechanics. mdpi.com This multiscale approach provides a balance between accuracy and computational cost, enabling the study of complex biological systems. mdpi.com For example, QM/MM simulations have been instrumental in elucidating the mechanisms of enzymes like phenylethanolamine N-methyltransferase (PNMT), which is involved in the biosynthesis of adrenaline. acs.orgdntb.gov.ua

Conformational Landscape Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of phenylalkanols play a significant role in their reactivity and biological activity. Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of these molecules over time. bonvinlab.orgnih.gov By simulating the motion of atoms and molecules, MD provides insights into the dynamic behavior of phenylalkanols in different environments. bonvinlab.orgmdpi.com

MD simulations have been extensively used to study the interaction of phenylalkanol derivatives with proteins. acs.orgnih.gov For example, a combination of MD simulations and free energy calculations has been employed to analyze the structural and thermodynamic basis of ligand recognition by phenylethanolamine N-methyltransferase (PNMT). acs.org These simulations can reveal how ligands bind to the active site and can help to resolve uncertainties in experimental data. acs.org

The stability of molecular complexes can be assessed using metrics such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) calculated from MD trajectories. mdpi.comdovepress.com These analyses help in understanding the conformational changes that occur during a simulation and can confirm the stability of a particular binding mode. mdpi.comdovepress.com For instance, in the study of SIRT2 inhibitors, MD simulations were used to evaluate the stability of inhibitor-protein complexes by monitoring these parameters along the simulation trajectory. mdpi.com

Advanced sampling techniques in MD, such as replica-exchange enveloping distribution sampling (RE-EDS), further enhance the exploration of the conformational space. nih.gov These methods allow for the efficient calculation of multiple free-energy differences from a single simulation, which is particularly useful for comparing the binding affinities of a series of related ligands. nih.govaip.org

Structure-Reactivity and Selectivity Prediction through Theoretical Chemistry

A fundamental goal of theoretical chemistry is to establish relationships between the structure of a molecule and its reactivity. mdpi.comresearchgate.net For phenylalkanols, this involves understanding how variations in their chemical structure, such as the position of functional groups or the length of the alkyl chain, affect their chemical behavior. ojp.govscienceopen.com

Computational methods can predict various properties that correlate with reactivity. For example, the energies of frontier molecular orbitals (HOMO and LUMO) and the HOMO-LUMO gap are often used as indicators of chemical reactivity. scirp.org A smaller HOMO-LUMO gap generally suggests higher reactivity. scirp.org Studies on phenylpropanolamine (PPA) have utilized Density Functional Theory (DFT) to investigate its interaction with fullerenes, revealing how doping the fullerene with silicon or aluminum can alter the electronic sensitivity and reactivity of the system. researchgate.net The analysis of properties like the density of states (DOS) and molecular electrostatic potential (MEP) provides further insights into these interactions. researchgate.net

Quantitative Structure-Reactivity Relationships (QSRRs) aim to build predictive models based on molecular descriptors. chemrxiv.org These models can be used to estimate the reactivity of new compounds without the need for experiments. chemrxiv.org Recent work has focused on developing data-driven workflows that use only structural information as input to predict reactivity parameters in real-time. chemrxiv.org While not specifically on phenylalkanols, the principles are broadly applicable.

In the context of enzymatic reactions, theoretical models can help explain and predict selectivity. For example, computational studies on the lipase-mediated resolution of 2-phenylalkanols have shown that noncovalent interactions, such as CH-π interactions, are crucial for the enantioselectivity of the resolution. researchgate.net By modeling the enzyme-substrate complex, researchers can understand the structural basis for why one enantiomer reacts preferentially over the other.

In Silico Approaches for Stereochemical Outcome Prediction

Predicting the stereochemical outcome of a reaction is a significant challenge in organic chemistry. mpg.de In silico, or computational, methods are increasingly being used to tackle this problem. These approaches can range from detailed quantum mechanical calculations of transition states to machine learning models trained on experimental data. mpg.denih.gov

For phenylalkanols and related compounds, computational analysis can help to understand the factors that control stereoselectivity. For diastereomeric compounds like ephedrine and pseudoephedrine, computational analysis has shown that the different spatial arrangements of the hydroxyl and amino groups lead to distinct collision cross-sectional areas, which can be exploited for their separation. ojp.gov

Machine learning is emerging as a powerful tool for predicting stereoselectivity. mpg.de By training algorithms like random forests on datasets where the stereochemical outcome is known, it is possible to create models that can predict the outcome for new reactions. mpg.de These models can incorporate a wide range of features, including steric and electronic parameters of the reactants, catalysts, and solvents, quantified by quantum mechanical calculations. mpg.de Such models have been shown to accurately predict stereoselectivities for unseen reactants and conditions. mpg.de

The integration of computational modeling with experimental work provides a powerful synergy. For instance, in the development of methods for the kinetic resolution of alcohols, computational studies can guide the choice of catalyst and reaction conditions to achieve high enantioselectivity. researchgate.net

Table of Compound Names

Common NameSystematic NameOther Names
Phenylalkanol--
(R)-(-)-2-amino-1-propanol(2R)-2-aminopropan-1-ol-
Ephedrine(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol-
Pseudoephedrine(1S,2S)-2-(methylamino)-1-phenylpropan-1-ol-
Phenylethanolamine2-amino-1-phenylethanol-
Phenylpropanolamine(1RS,2SR)-2-amino-1-phenylpropan-1-olNorephedrine wikipedia.orgnih.gov
Norepinephrine(R)-4-(2-amino-1-hydroxyethyl)benzene-1,2-diol-
Adrenaline(R)-4-(1-hydroxy-2-(methylamino)ethyl)benzene-1,2-diolEpinephrine
2-Phenyl-1-propanol2-phenylpropan-1-ol-
5-Phenyl-1-butanol5-phenylbutan-1-ol-
8-Phenyl-1-octanol8-phenyloctan-1-ol-
4-Phenyl-1-butanol4-phenylbutan-1-ol-

Mechanistic Studies of Biological Activities of Phenylalkanols

Molecular Interactions with Biological Systems

At the molecular level, the biological activities of phenylalkanols are governed by a suite of noncovalent interactions with target proteins, such as enzymes and receptors. These interactions, including hydrogen bonding, pi-pi stacking, and hydrophobic effects, determine the binding affinity and specificity of the compound.

Hydrogen bonds are highly directional interactions that are fundamental to molecular recognition in biological systems, playing critical roles in protein structure, enzyme-substrate binding, and DNA base pairing. rsc.orgnumberanalytics.comsavemyexams.com The hydroxyl group of a phenylalkanol is a key functional group capable of acting as both a hydrogen bond donor (with its hydrogen atom) and an acceptor (with its oxygen lone pairs). This allows it to form specific, stabilizing interactions within the binding pockets of target proteins. numberanalytics.com These interactions help to correctly orient the ligand for optimal binding and are crucial for the stability of the resulting protein-ligand complex. numberanalytics.com The formation and breaking of these bonds are central to many biological processes, from protein folding to the interaction between messenger RNA (mRNA) and transfer RNA (tRNA) during protein synthesis. savemyexams.com

In addition to hydrogen bonding, the aromatic ring of phenylalkanols facilitates critical non-covalent interactions.

Pi-Pi (π-π) Stacking: The electron-rich π-system of the phenyl ring can interact with other aromatic systems, such as the side chains of amino acids like phenylalanine, tyrosine, and tryptophan, found in proteins. nih.govmdpi.com These π-π stacking interactions, which arise from a combination of dispersion and electrostatic forces, are significant contributors to the stability of protein-ligand complexes and protein structure itself. nih.govmdpi.com While face-to-face stacking is one possibility, offset-stacked and T-shaped (edge-to-face) geometries are also common and energetically favorable. nih.govutexas.edu

Hydrophobic Interactions: This refers to the tendency of nonpolar molecules or molecular regions to aggregate in an aqueous environment to minimize contact with water. mdpi.com The alkyl chain and the phenyl ring of phenylalkanols are hydrophobic and are thus driven into the nonpolar, hydrophobic pockets of proteins. dcu.ie This hydrophobic effect is a major driving force in protein folding and ligand binding, effectively burying the nonpolar surfaces away from water. mdpi.comdcu.ie Phenyl-sepharose, a material used in hydrophobic interaction chromatography, leverages the strong interaction between phenyl groups and the hydrophobic regions of proteins to achieve separation. dcu.ieualberta.ca

Table 2: Key Molecular Interactions of Phenylalkanols with Biological Targets
Interaction TypeContributing Molecular MoietyDescriptionBiological RelevanceReference
Hydrogen BondingHydroxyl (-OH) groupDirectional electrostatic attraction between a hydrogen atom and an electronegative atom (e.g., O, N).Provides specificity and stability in ligand-receptor binding. rsc.orgnumberanalytics.com
Pi-Pi (π-π) StackingPhenyl ringNon-covalent interaction between aromatic rings.Stabilizes protein-ligand complexes and protein structure. nih.govmdpi.com
Hydrophobic InteractionsPhenyl ring and Alkyl chainTendency of nonpolar groups to aggregate in water, driven by entropy.A primary driving force for protein folding and ligand binding into protein cores. mdpi.comdcu.ie

Phenylalkanols and related phenylpropanoids can exert their biological effects by directly modulating the activity of specific enzymes and cell surface receptors. These interactions can either inhibit or activate cellular signaling pathways.

Enzyme Modulation: Phenylalkanol-containing compounds have been shown to inhibit key enzymes involved in inflammatory pathways. For example, certain gingerol analogues, which possess a phenylalkanol structure, are known to inhibit cyclooxygenase (COX) and lipoxygenase enzymes, which are critical for the synthesis of pro-inflammatory mediators. google.com Olive biophenols, including the phenylalcohols tyrosol and hydroxytyrosol, can modulate the activation of kinases, which are enzymes that play a central role in inflammatory signaling cascades. mdpi.com The synthesis of functional lipids can also be influenced by enzymes that use phenylalkanols as substrates, highlighting their role in biocatalysis. nih.gov

Receptor Modulation: Beyond enzymes, these compounds can interact with cellular receptors. Some phenylalkanol analogues have been found to inhibit the neurokinin-1 (NK-1) receptor. google.com The capsaicin (B1668287) receptor (TRPV1), a heat-activated ion channel involved in pain pathways, is another known target for structurally related molecules. google.comgoogle.com The modulation of such receptors can alter intracellular signaling, for instance, by affecting ion flow or initiating phosphorylation cascades through G-protein coupled receptors or enzyme-linked receptors. google.com Hydroxytyrosol has been shown to suppress neuroinflammatory responses by modulating the Toll-like receptor 4 (TLR4) mediated signaling pathway. researchgate.net

Bioproduction and Metabolic Pathways in Microorganisms

The industrial production of specialty chemicals often involves harsh conditions, such as high temperatures and pressures, and the use of heavy metal catalysts. asm.orgebi.ac.ukresearchgate.net Bioproduction, utilizing microorganisms as cellular factories, has emerged as a more sustainable and environmentally friendly alternative. asm.orgebi.ac.ukresearchgate.net While direct large-scale bioproduction of phenylalkanols is an area of ongoing research, the metabolic pathways and engineering strategies employed for similar molecules, such as 1-dodecanol (B7769020), provide a valuable blueprint.

Microbial synthesis of fatty alcohols like 1-dodecanol offers the advantage of controlling the distribution of chain lengths and utilizing renewable resources like glucose as a fermentation substrate. nih.gov The primary alcohols with chain lengths of 12 to 14 carbons are particularly valuable in the production of detergents, surfactants, and personal care products. nih.gov

Referencing Studies on 1-Dodecanol

The bioproduction of 1-dodecanol in engineered microorganisms, typically Escherichia coli, has been a subject of extensive research. asm.orgnih.govnih.gov These studies highlight key enzymatic steps and metabolic engineering strategies that could be adapted for the production of other alcohols, including phenylalkanols.

A crucial step in the microbial production of 1-dodecanol is the conversion of fatty acids or their derivatives. To achieve high yields of 1-dodecanol and 1-tetradecanol (B3432657), researchers have successfully overexpressed a suite of enzymes in engineered E. coli strains. nih.gov These include an acyl-ACP thioesterase, an acyl-CoA ligase, and an acyl-CoA/aldehyde reductase. nih.gov By optimizing the expression levels of these genes and employing fed-batch cultivation strategies, significant titers of fatty alcohols have been achieved. nih.gov

One of the challenges in whole-cell biotransformation is the permeability of the substrate into the microbial cell. asm.org To enhance the accessibility of long-chain alkanes for conversion to alcohols, a tunable alkane facilitator from Pseudomonas putida GPo1 has been coexpressed in E. coli. asm.orgnih.gov This approach has led to the efficient production of 1-dodecanol from dodecane. asm.orgnih.gov

Alkane monooxygenases are key enzymes in the terminal hydroxylation of alkanes to produce 1-alkanols. asm.org The CYP153A monooxygenase from Marinobacter aquaeolei VT8 is particularly promising due to its high regioselectivity and low overoxidation activity. asm.org By addressing regulatory elements of the operon encoding this enzyme, researchers have enabled its efficient use in converting alkanes to 1-alkanols without significant formation of overoxidation byproducts. asm.org

The degradation of certain compounds by microorganisms can also lead to the formation of 1-dodecanol. For instance, some bacteria can degrade sodium dodecyl sulfate (B86663) (SDS), a common detergent, producing 1-dodecanol as a primary metabolite. frontiersin.org This process often involves bacterial alkyl sulfatases. frontiersin.org

The metabolic pathway for 1-dodecanol in some microorganisms involves its oxidation. In Pseudomonas aeruginosa, for example, the oxidation of 1-dodecanol and the resulting 1-dodecanal is a key step in its degradation pathway. researchgate.net

The following table summarizes key research findings in the bioproduction of 1-dodecanol:

Microorganism Engineering Strategy Key Enzymes Substrate Product Yield/Titer Reference
Escherichia coliOverexpression of thioesterase, ligase, and reductaseAcyl-ACP thioesterase (BTE), Acyl-CoA ligase (FadD), Acyl-CoA/aldehyde reductase (MAACR)Glucose1-Dodecanol, 1-Tetradecanol> 1.6 g/L fatty alcohol nih.gov
Escherichia coliCoexpression of alkane facilitatorAlkane facilitator (AlkL) from Pseudomonas putida GPo1Dodecane1-Dodecanol1.5 g/liter in 20 h asm.orgnih.gov
Escherichia coliExpression of monooxygenase operonCYP153A from Marinobacter aquaeolei VT8Dodecane1-Dodecanol- asm.org

These studies on 1-dodecanol provide a solid foundation for developing microbial platforms for the synthesis of other valuable alcohols, including phenylalkanols. By identifying suitable precursor pathways and engineering the expression of key enzymes, it is conceivable that tailored microorganisms could be developed for the efficient and sustainable production of a wide range of phenylalkanol compounds.

Environmental Transformation and Degradation Pathways Research of Phenylalkanols

Biotic Degradation Mechanisms in Environmental Compartments (referencing studies on 1-dodecanol)

The biodegradation of long-chain alcohols like 1-dodecanol (B7769020) is a key process in their removal from the environment. Both aerobic and anaerobic microorganisms play a significant role in their transformation.

Aerobic Biodegradation Kinetics and Metabolite Identification

Under aerobic conditions, 1-dodecanol and other long-chain alcohols are generally considered to be readily biodegradable. researchgate.net The degradation process is initiated by the oxidation of the alcohol to an aldehyde, which is subsequently oxidized to a carboxylic acid. This fatty acid then enters the β-oxidation pathway, where it is broken down into smaller units that can be used by microorganisms for energy and growth.

Studies have shown that the aerobic biodegradation of these compounds can be quite rapid. For instance, the biodegradation of tetradecanol in aerobic sediment has been observed with first-compartment decay rates ranging from 10.8 to 17.1 per day, corresponding to half-lives of as little as 0.041 days. nih.gov

The primary metabolites identified in the aerobic degradation of 1-dodecanol are consistent with the terminal oxidation pathway. This involves the sequential formation of dodecanal and then dodecanoic acid. nih.gov Gas chromatography-mass spectrometry (GC-MS) has been a key analytical tool in identifying these and other volatile metabolites produced by bacteria during the degradation process. mdpi.comnih.gov

Table 1: Aerobic Biodegradation Kinetics of Long-Chain Alcohols
CompoundEnvironmental MatrixDegradation Rate (d⁻¹)Half-life (days)Reference
TetradecanolAerobic Sediment10.8 - 17.10.041 - 0.064 nih.gov
1-DodecanolRiver Water-Considered readily biodegradable researchgate.net
Table 2: Identified Metabolites of 1-Dodecanol Aerobic Biodegradation
MetaboliteChemical FormulaAnalytical MethodReference
DodecanalC₁₂H₂₄OGC-MS nih.gov
Dodecanoic acidC₁₂H₂₄O₂GC-MS nih.gov

Considerations for Anaerobic Degradation Pathways

In the absence of oxygen, the degradation of long-chain alcohols still occurs, albeit through different metabolic pathways. Anaerobic biodegradation is a critical process in environments such as sediments, flooded soils, and wastewater treatment sludge. The process typically involves a consortium of different microorganisms that carry out a stepwise degradation.

The initial steps in the anaerobic degradation of organic matter involve hydrolysis and acidogenesis, where complex molecules are broken down into simpler compounds like fatty acids, alcohols, and hydrogen. wikipedia.org In the case of long-chain alcohols, they can be converted to their corresponding fatty acids. These intermediates are then further metabolized by acetogenic and methanogenic bacteria, ultimately leading to the production of methane and carbon dioxide. wikipedia.org

Studies on the anaerobic degradability of dodecanol (B89629) have shown that almost complete mineralization can be achieved. nih.gov However, the structure of the alcohol can significantly impact its anaerobic biodegradability. For instance, branching in the alkyl chain can hinder the degradation process. nih.gov

Physicochemical Processes Influencing Environmental Fate (e.g., volatilization, adsorption to solids)

Besides biodegradation, several physicochemical processes influence the distribution and persistence of long-chain alcohols in the environment. These include volatilization and adsorption to soil and sediment particles.

Volatilization: The tendency of a chemical to move from water or soil to the air is determined by its Henry's Law constant and vapor pressure. For 1-dodecanol, the Henry's Law constant is reported as 5.19 x 10⁻⁵ atm-m³/mol, which suggests that it is expected to volatilize from water surfaces. nih.gov The volatilization half-life from a model river is estimated to be around 27 hours. nih.gov However, from dry soil surfaces, volatilization is not expected to be a significant process due to its low vapor pressure. nih.gov

Adsorption: Long-chain alcohols can adsorb to organic matter and mineral surfaces in soil and sediment. The soil adsorption coefficient (Koc) is a measure of this tendency. For 1-dodecanol, Koc values in humic acid have been reported in the range of 2042-3388, indicating a slight to moderate mobility in soil. nih.gov In activated sludge and sediment, the Koc values can be even higher. nih.gov This adsorption to solids can reduce the concentration of the compound in the water column and also affect its bioavailability for microbial degradation. The sorption process is influenced by the organic carbon content of the soil or sediment, with higher organic carbon leading to increased sorption. nih.gov

Table 3: Physicochemical Properties Influencing Environmental Fate of 1-Dodecanol
PropertyValueImplication for Environmental FateReference
Henry's Law Constant5.19 x 10⁻⁵ atm-m³/molExpected to volatilize from water surfaces. nih.gov
Vapor Pressure8.48 x 10⁻⁴ mm HgLow potential for volatilization from dry soil. nih.gov
Soil Adsorption Coefficient (Koc)2042 - 3388 (in humic acid)Slight to moderate mobility in soil. nih.gov

Development of Environmental Fate Prediction Models for Long-Chain Alcohols

Predicting the environmental fate of chemicals is essential for risk assessment. For long-chain alcohols, Quantitative Structure-Activity Relationship (QSAR) models have been developed to estimate their physicochemical properties and environmental behavior. nih.govresearchgate.net These models use the molecular structure of a chemical to predict properties like water solubility, octanol-water partition coefficient (Kow), and biodegradation rates.

These predictive models are valuable tools for screening new and existing chemicals for their potential environmental impact. nih.govresearchgate.net By understanding the relationship between the chemical structure and its environmental fate, it is possible to design greener chemicals with more favorable degradation and partitioning properties.

The development of these models relies on extensive datasets of experimental values for a range of long-chain alcohols. researchgate.net The reliability of QSAR predictions is dependent on the quality and diversity of the data used to build the model. For long-chain alcohols, these models have shown good predictive power for many of their key environmental properties. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for identifying and characterizing Einecs 303-162-3 in complex matrices?

  • Methodological Answer : Prioritize hyphenated techniques such as LC-MS/MS or GC-MS with isotope dilution for quantification. Validate methods using matrix-matched calibration curves to account for interference . Include detailed descriptions of instrumentation (e.g., column type, ionization source) and reference standard preparation to ensure reproducibility . For structural confirmation, combine spectroscopic data (e.g., NMR, IR) with computational modeling .

Q. How can researchers optimize synthesis protocols for this compound to improve yield and purity?

  • Methodological Answer : Use factorial design experiments (e.g., Taguchi or Box-Behnken) to evaluate variables like temperature, solvent polarity, and catalyst loading. Monitor reaction progress via in-situ FTIR or HPLC. Purification should involve recrystallization with solvent mixtures optimized via phase diagrams, followed by purity verification using DSC or XRPD .

Q. What strategies ensure a rigorous literature review for contextualizing this compound within existing research?

  • Methodological Answer : Systematically search databases (e.g., SciFinder, Reaxys) using Boolean operators to filter peer-reviewed studies. Critically appraise sources using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize high-impact studies . Create an annotated bibliography to map knowledge gaps and conflicting findings .

Q. What protocols ensure reproducibility of this compound-related experiments across laboratories?

  • Methodological Answer : Document all procedures using the "Materials and Methods" structure from , specifying equipment models, reagent sources, and environmental conditions. Share raw data and code for statistical analyses in supplementary materials. Cross-validate results with interlaboratory studies and report uncertainties using the GUM (Guide to the Uncertainty in Measurement) framework .

Advanced Research Questions

Q. How should researchers resolve contradictions in published data on this compound’s physicochemical properties?

  • Methodological Answer : Conduct meta-analyses to identify methodological disparities (e.g., solvent systems, temperature ranges). Replicate conflicting studies under controlled conditions, using error-propagation analysis to quantify variability. Apply multivariate statistics (e.g., PCA) to isolate confounding variables . Reference primary literature to contextualize discrepancies in measurement techniques .

Q. What advanced experimental designs are suitable for probing this compound’s reactivity under non-ambient conditions?

  • Methodological Answer : Employ DoE (Design of Experiments) with response surface methodology to model reactivity across pressure, pH, and temperature gradients. Use in-situ spectroscopic monitoring (e.g., Raman or UV-Vis) to capture transient intermediates. Validate kinetic models using Arrhenius plots and transition state theory simulations .

Q. How can multi-omics approaches elucidate this compound’s interactions in biological systems?

  • Methodological Answer : Integrate metabolomics (LC-HRMS), proteomics (shotgun LC-MS/MS), and transcriptomics (RNA-seq) data via pathway enrichment tools like MetaboAnalyst or STRING. Use network pharmacology models to map target interactions and validate findings with CRISPR-Cas9 knockouts or isotopic tracer studies .

Q. What methodologies address long-term stability and degradation pathways of this compound in environmental samples?

  • Methodological Answer : Conduct accelerated stability studies under ICH Q1A guidelines, monitoring degradation products via HRMS and NMR. Apply QSAR models to predict environmental persistence and compare with experimental half-lives. Use GIS mapping to correlate degradation rates with regional climatic variables .

Methodological Frameworks and Tools

  • Data Analysis : Use open-source platforms (e.g., R, Python) for reproducible statistical workflows. For spectral data, employ tools like MZmine or ACD/Spectrus .
  • Ethical Compliance : Adhere to COPE guidelines for data integrity and authorship, with explicit conflict-of-interest declarations .
  • Reporting Standards : Follow STREGA or MIAME checklists for omics data, ensuring raw datasets are deposited in public repositories (e.g., MetaboLights, PRIDE) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.